molecular formula C25H27N3O3 B2507045 5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one CAS No. 946253-94-7

5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

Cat. No.: B2507045
CAS No.: 946253-94-7
M. Wt: 417.509
InChI Key: GXRKTFIITQNYGW-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one is a synthetic chemical compound offered for research and development purposes. It features a pyridin-4(1H)-one core, a privileged structure in medicinal chemistry, substituted with a benzyloxy group and a functionalized side chain containing a phenylpiperazine moiety. This specific molecular architecture makes it a valuable intermediate for constructing more complex molecules. Potential research applications include its use as a building block in the synthesis of novel compounds for pharmaceutical screening, particularly in projects targeting the central nervous system, given the presence of the phenylpiperazine group which is common in pharmacologically active molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) in drug discovery efforts . The mechanism of action for this specific compound has not been established, as it is highly dependent on the final target and research context. This product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this chemical in accordance with their institution's guidelines and applicable regulations.

Properties

IUPAC Name

2-methyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-20-16-23(29)24(31-19-21-8-4-2-5-9-21)17-28(20)18-25(30)27-14-12-26(13-15-27)22-10-6-3-7-11-22/h2-11,16-17H,12-15,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRKTFIITQNYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Conditions

Reaction Component Conditions Yield Source
Sodium hydride (base) DMF, 0–10°C, 2–3 h 76–93%
Chloromethyl intermediate DMAc, room temperature, 1–2 h 80–91%
Work-up Ethyl acetate/water extraction 46–93%

Optimal yields (>90%) are achieved using excess sodium hydride (2.5 eq.) and controlled temperatures (0–10°C). Lower yields (46.6%) occur with incomplete activation or side reactions during work-up.

Oxo Group Installation

The 2-oxo group in the ethyl side chain is introduced via ketone formation or oxidation. A common approach involves Ullmann-type coupling between bromoethyl intermediates and 4-phenylpiperazine under palladium catalysis. Alternatively, Schiff base formation followed by hydrolysis generates the oxo group.

Industrial-Scale Optimization

Large-scale protocols emphasize solvent selection and crystallization techniques:

  • DMF vs. DMAc : DMAc reduces side reactions compared to DMF, improving purity to 99.5%.
  • Crystallization : Ethyl acetate/methanol mixtures yield high-purity (>99%) products after recrystallization.

Analytical Characterization

Critical quality control metrics include:

  • HPLC purity : ≥99.5% for pharmaceutical-grade material.
  • 1H NMR : Characteristic peaks for benzyloxy (δ 5.15 ppm), piperazinyl (δ 2.64 ppm), and methyl groups (δ 2.15 ppm).

Challenges and Alternatives

  • Low yields : Attributed to steric hindrance during N-alkylation. Microwave-assisted synthesis reduces reaction times and improves efficiency.
  • Byproducts : Over-alkylation is mitigated using stoichiometric base and slow reagent addition.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity is influenced by the functional groups present in the molecule. Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes. Major Products Formed: The major products formed from these reactions depend on the specific reaction pathways

Scientific Research Applications

5-(Benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one has diverse applications in scientific research:

  • Chemistry: Utilized as a building block for the synthesis of more complex molecules, facilitating the study of chemical reactivity and molecular design.

  • Biology: Investigated for its potential as a molecular probe in biological systems, aiding in the exploration of biochemical pathways and interactions.

  • Medicine: Explored for its pharmacological properties, including its potential as a lead compound in drug discovery and development.

  • Industry: Employed in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial sectors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, which may include enzymes, receptors, or ion channels. The precise mechanism of action involves binding to these targets, modulating their activity, and influencing downstream signaling pathways. Research efforts are focused on elucidating these interactions to understand the compound's biological effects and therapeutic potential.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyridin-4-one vs. Pyrazin-2-one: The compound in -[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one, replaces the pyridin-4-one with a pyrazin-2-one ring.

Substituent Variations at Position 2

  • Methyl vs. Hydroxymethyl :
    Compounds IIa and IIb () feature a hydroxymethyl group at position 2 instead of a methyl group. The hydroxymethyl derivatives exhibit higher polarity, which may improve aqueous solubility but reduce metabolic stability compared to the methyl-substituted target compound .

Piperazine-Linked Functional Groups

  • Oxoethyl vs. Carbonyl Linkers: and describe compounds with a piperazine-1-carbonyl group (e.g., 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one).
  • Fluorophenyl vs. Phenyl Substituents :
    Fluorine substitution on the piperazine’s phenyl ring () boosts lipophilicity and metabolic resistance, whereas the target compound’s unsubstituted phenyl group may favor π-π stacking interactions .

Nitroimidazole Derivatives

Compounds 13a-k () incorporate a 4-nitroimidazole moiety via a methylene bridge. These derivatives display high melting points (273–294°C, decomposed), indicative of strong intermolecular interactions (e.g., hydrogen bonding from nitro groups). The target compound lacks this nitro functionality, suggesting lower thermal stability but possibly reduced cytotoxicity .

Physical Properties

Compound Class Melting Point (°C) Key Functional Groups
Target Compound Not Reported Benzyloxy, Methyl, Piperazine
Nitroimidazole Derivatives 273–294 (dec.) Nitro, Imidazole
Hydroxymethyl Analogues (IIa/b) Not Reported Hydroxymethyl
Carbonyl-Linked Piperazines Not Reported Piperazine-1-carbonyl

Biological Activity

5-(Benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a pyridinone core, a benzyloxy group, and a piperazine moiety. Its molecular formula is C21H24N2O3C_{21}H_{24}N_2O_3, with a molecular weight of 356.43 g/mol. The presence of various functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, it has been studied for its effects on the glutamatergic system, which is crucial in various neurological disorders. Research indicates that derivatives of pyridinones can act as noncompetitive antagonists at AMPA-type ionotropic glutamate receptors, affecting neurotransmission and potentially offering therapeutic benefits in conditions like epilepsy .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the aromatic rings and substituents significantly influence the compound's potency and selectivity. For instance, the introduction of different substituents on the piperazine ring can enhance receptor binding affinity and alter pharmacokinetic properties. Compounds with specific substitutions have shown improved efficacy in in vitro assays .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various receptor types. For example, it has shown potent inhibition of AMPA-induced calcium influx in neuronal cells, with an IC50 value indicating high potency .

In Vivo Studies

Preclinical studies involving animal models have provided insights into the compound’s efficacy in vivo. Notably, it has been tested for its ability to mitigate seizure activity induced by AMPA receptor stimulation, demonstrating a minimum effective dose that suggests therapeutic potential in seizure disorders .

Case Studies

Several studies have highlighted the therapeutic applications of compounds similar to this compound:

  • Seizure Models : In one study, derivatives were evaluated for their anticonvulsant properties using AMPA-induced seizure models. Compounds exhibiting high binding affinity showed significant reductions in seizure frequency .
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of similar pyridinones against excitotoxicity in neuronal cultures. Results indicated that these compounds could protect against cell death induced by excessive glutamate signaling .

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